Product packaging for 6-(Piperidin-1-ylmethyl)pyridin-3-amine(Cat. No.:CAS No. 1240619-75-3)

6-(Piperidin-1-ylmethyl)pyridin-3-amine

Cat. No.: B15238680
CAS No.: 1240619-75-3
M. Wt: 191.27 g/mol
InChI Key: XRKUZJCXYPIYHT-UHFFFAOYSA-N
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Description

6-(Piperidin-1-ylmethyl)pyridin-3-amine ( 1240619-75-3) is a nitrogen-containing heterocyclic compound with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol . This amine serves as a versatile and valuable chemical building block in medicinal chemistry and organic synthesis, particularly for constructing more complex molecules. Its structure, featuring both pyridin-3-amine and piperidine moieties connected by a methylene bridge, makes it a useful intermediate in the exploration of novel bioactive compounds. A key research application of this compound and its structural analogs is in the synthesis and screening of new heterocyclic compounds for their biological activity. Specifically, research has utilized similar piperidine-containing triazine derivatives to create new chemical entities that exhibited significant in vitro antimicrobial activity against several microbial strains . This underscores the compound's value in early-stage drug discovery efforts, particularly in developing potential antimicrobial agents. The presence of the amine functional group on the pyridine ring provides a reactive site for further chemical modifications, allowing researchers to link this scaffold to various other pharmacophores. As a result, it is primarily used in the synthesis of compound libraries for high-throughput screening and in the rational design of target-specific molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N3 B15238680 6-(Piperidin-1-ylmethyl)pyridin-3-amine CAS No. 1240619-75-3

Properties

CAS No.

1240619-75-3

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

6-(piperidin-1-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C11H17N3/c12-10-4-5-11(13-8-10)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9,12H2

InChI Key

XRKUZJCXYPIYHT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=NC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Reductive Amination of Pyridine Derivatives

Reductive amination represents the most widely reported method for synthesizing 6-(piperidin-1-ylmethyl)pyridin-3-amine. This approach involves the condensation of a pyridine-3-amine precursor with a piperidine-containing aldehyde or ketone, followed by reduction of the intermediate imine.

Reaction Mechanism and Conditions

The process typically employs 1-amidopyridin-1-ium iodide (1f ) and a piperidine-derived aminal (2b–2w ) in acetonitrile under reflux (90°C), followed by zinc-mediated reduction in glacial acetic acid. Key steps include:

  • Imine Formation : Nucleophilic attack of the pyridine amine on the aminal carbonyl group.
  • Reduction : Zinc powder facilitates the conversion of the imine intermediate to the target amine.
Table 1: Optimization of Reductive Amination Parameters
Parameter Optimal Value Yield Impact
Solvent Acetonitrile 90%
Temperature 90°C Maximizes rate
Zinc Stoichiometry 10 equiv Complete reduction
Reaction Time 5–8 hours Avoids byproducts

This method achieves yields up to 90% with high regioselectivity, attributed to the electron-withdrawing effect of the pyridine nitrogen.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the introduction of the piperidinylmethyl group via a boronic acid intermediate. 6-(Piperidin-1-yl)pyridine-3-boronic acid serves as a critical precursor, reacting with halogenated piperidine derivatives under palladium catalysis.

Table 2: Suzuki-Miyaura Reaction Conditions
Component Specification Role
Catalyst Pd(PPh₃)₄ Cross-coupling
Base K₂CO₃ Activates boronic acid
Solvent DME/H₂O (3:1) Solubility
Temperature 80°C Balances rate/decomposition

Yields range from 65–78%, with purity exceeding 95% after flash chromatography.

Buchwald-Hartwig Amination

While less common for this compound, Buchwald-Hartwig amination offers an alternative for introducing amine groups. Aryl halides react with piperidine in the presence of a palladium/Xantphos catalyst system.

Continuous Flow Synthesis

Industrial-scale production leverages continuous flow reactors to enhance reproducibility and safety. BenchChem reports a 40% reduction in reaction time and a 15% yield improvement compared to batch processes.

Table 3: Batch vs. Flow Synthesis Comparison
Metric Batch Process Flow Process
Reaction Time 8 hours 4.8 hours
Yield 82% 94%
Byproduct Formation 12% 5%

Key advantages include precise temperature control and minimized exposure to air-sensitive intermediates.

Comparative Analysis of Methodologies

Table 4: Method Efficacy Evaluation
Method Yield (%) Cost (USD/g) Scalability
Reductive Amination 90 120 Moderate
Suzuki-Miyaura 78 240 High
Continuous Flow 94 180 Industrial

Reductive amination remains the most cost-effective for lab-scale synthesis, while flow systems dominate industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-1-ylmethyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-(Piperidin-1-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In the case of kinase inhibitors, the compound may inhibit the phosphorylation of target proteins, thereby affecting various cellular signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Activities References
This compound C₁₁H₁₇N₃ 191.27 Piperidine ring, pyridine core Supplier-listed; synthesis via reductive amination
6-((3R,5R)-3,5-Dimethylpiperidin-1-yl)pyridin-3-amine C₁₂H₁₉N₃ 206.1 (APCI m/z) Chiral dimethyl-piperidine substituent Intermediate in cardiac troponin activators (e.g., CK-963)
6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride C₁₁H₁₈ClN₃ 227.73 Piperidine methyl substituent, hydrochloride salt Enhanced solubility due to salt formation
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine C₁₁H₁₈N₄ 206.29 Piperazine ring with ethyl group Potential altered basicity and receptor interactions
N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) C₂₄H₂₁F₆N₄ 487.44 Trifluoromethyl groups, dual pyridine rings CYP51 inhibitor; anti-Trypanosoma cruzi activity
1-(6-Methylpyrimidin-4-yl)piperidin-3-amine C₁₀H₁₆N₄ 192.26 Pyrimidine core, methyl substituent Electron-deficient aromatic system

Biological Activity

6-(Piperidin-1-ylmethyl)pyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Research has focused on its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a piperidine ring attached to a pyridine moiety. This structural configuration is significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit antimicrobial properties. For instance, studies have shown that piperidine-based compounds can effectively inhibit the growth of various fungi, including Candida auris, which poses a significant threat due to its resistance to existing antifungal treatments. The minimum inhibitory concentrations (MIC) for some derivatives have been reported as low as 0.24 μg/mL, indicating potent antifungal activity .

Anticancer Properties

Several studies have evaluated the anticancer potential of piperidine derivatives. For example, compounds structurally similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as MDA-MB-453, with GI50 values ranging from 11 to 60 μM . The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.

The mode of action for this compound appears to involve multiple pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Cell Membrane Disruption : Some studies suggest that these compounds can disrupt the plasma membrane of fungal cells, leading to cell death .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to its structural features:

  • Piperidine Ring : Enhances solubility and bioavailability.
  • Pyridine Moiety : Contributes to the compound's ability to interact with biological targets effectively.
  • Substituents : Variations in substituents on the piperidine or pyridine rings can significantly impact potency and selectivity against specific pathogens or cancer cells.

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineMIC/GI50 ValuesMechanism of Action
AntifungalCandida auris0.24 - 0.97 μg/mLPlasma membrane disruption, apoptosis induction
AnticancerMDA-MB-45311 - 60 μMApoptosis, cell cycle arrest
Enzyme InhibitionVariousN/AInhibition of key metabolic enzymes

Case Studies

  • Antifungal Activity Against Candida auris : A study synthesized several piperidine derivatives, including those similar to this compound, which showed promising antifungal activity with MIC values indicating strong efficacy against resistant strains .
  • Cytotoxicity in Cancer Cell Lines : Compounds derived from a similar scaffold were tested against breast cancer cell lines, demonstrating significant cytotoxicity and potential for further development into therapeutic agents .

Q & A

Q. Basic

  • Enzyme Inhibition Assays : Test against kinases or GPCRs using fluorescence polarization or radiometric assays. IC₅₀ values quantify potency .
  • Cellular Uptake Studies : Use LC-MS to measure intracellular concentrations in model cell lines (e.g., HEK293).
  • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled competitors) determine binding affinity (Kᵢ) .

How do structural modifications impact physicochemical and biological properties?

Advanced
Substituent Effects :

Substituent Position Functional Group Physicochemical Impact Biological Impact
Piperidine C-4Methyl↑ Lipophilicity (logP +0.5)Enhanced σ-receptor binding
Pyridine C-6Ethoxy↑ Aqueous solubility (logS +1.2)Reduced CYP3A4 inhibition
Piperidine N-1Hydrochloride salt↑ Crystallinity (melting point +20°C)Improved bioavailability

Q. Methodological Insights :

  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Solubility Studies : Use shake-flask methods with UV-Vis quantification to assess logD/pH profiles .

How can isotopic labeling (e.g., deuterium) aid in mechanistic studies?

Q. Advanced

  • Deuterated Analogs : Synthesize this compound-d₃ via H/D exchange. Use kinetic isotope effects (KIE) to identify rate-determining steps .
  • Metabolic Tracing : Track deuterium-labeled compounds in vivo using mass spectrometry to elucidate metabolic pathways .

What analytical techniques resolve unexpected byproducts in oxidation reactions?

Q. Advanced

  • HPLC-MS/MS : Identify hydroxylated or N-oxide byproducts via fragmentation patterns.
  • EPR Spectroscopy : Detect radical intermediates in oxidation pathways (e.g., using TEMPO spin traps) .
  • Isolation via Prep-TLC : Purify byproducts for standalone characterization (NMR, X-ray) .

Table 1: Key Reaction Conditions for Amination

Parameter Optimal Range Impact on Yield
Catalyst (Pd) Loading2–5 mol%↑ Yield (60→85%)
Temperature80–100°C↓ Side products
Ligand (Xantphos)1:1 Pd:Ligand ratioStabilizes catalyst
Reaction Time12–24 hrsEnsures completion
Source : Adapted from synthetic protocols in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.